![molecular formula C5H4F4N4O B1228225 2,2,3,3-tetrafluoro-N-(1H-1,2,4-triazol-5-yl)propanamide](/img/structure/B1228225.png)
2,2,3,3-tetrafluoro-N-(1H-1,2,4-triazol-5-yl)propanamide
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Overview
Description
2,2,3,3-tetrafluoro-N-(1H-1,2,4-triazol-5-yl)propanamide is an aromatic amide.
Scientific Research Applications
Synthesis Techniques
- Microwave-assisted synthesis techniques have been developed for compounds like 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are structurally related to 2,2,3,3-tetrafluoro-N-(1H-1,2,4-triazol-5-yl)propanamide. These techniques utilize nucleophilic opening of the succinimide ring, leading to the formation of the 1,2,4-triazole ring (Tan, Lim, & Dolzhenko, 2017).
Antimicrobial Applications
- Certain derivatives of 1H-1,2,4-triazole, like 2-(4-(hydroxyalkyl)-1H-1,2,3-triazol-1-yl)-N-substituted propanamides, have been synthesized and shown to possess moderate to good antimicrobial potential against various bacterial and fungal strains (Kaushik & Luxmi, 2017).
Energetic Materials and Gas Generators
- Triazole-based molecules, including those with 1H-1,2,4-triazole, have been explored for potential applications in nitrogen-rich gas generators. These compounds exhibit high positive heats of formation and significant energy contribution, which makes them suitable for energetic materials (Srinivas, Ghule, & Muralidharan, 2014).
Antifungal and Antibacterial Agents
- Novel derivatives of propanamide, such as 2-(6-methoxy-2-naphthyl)propionamide derivatives, have been synthesized and display significant antibacterial and antifungal activities. These compounds are structurally similar to 2,2,3,3-tetrafluoro-N-(1H-1,2,4-triazol-5-yl)propanamide and indicate the potential for similar compounds in antimicrobial applications (Helal et al., 2013).
Green Primary Energetic Materials
- Derivatives of 1,2,4-triazole, such as N-(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)nitramide, have been synthesized as high-energy-density materials with potential as eco-friendly primary explosives. These compounds show good detonation performances, suggesting the viability of similar triazole-based compounds in this field (Liu et al., 2017).
properties
Product Name |
2,2,3,3-tetrafluoro-N-(1H-1,2,4-triazol-5-yl)propanamide |
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Molecular Formula |
C5H4F4N4O |
Molecular Weight |
212.11 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoro-N-(1H-1,2,4-triazol-5-yl)propanamide |
InChI |
InChI=1S/C5H4F4N4O/c6-2(7)5(8,9)3(14)12-4-10-1-11-13-4/h1-2H,(H2,10,11,12,13,14) |
InChI Key |
KYEPABKMBWLEQE-UHFFFAOYSA-N |
SMILES |
C1=NNC(=N1)NC(=O)C(C(F)F)(F)F |
Canonical SMILES |
C1=NNC(=N1)NC(=O)C(C(F)F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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